N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1421483-30-8
VCID: VC4517909
InChI: InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2
SMILES: C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O
Molecular Formula: C10H15NO4S
Molecular Weight: 245.29

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide

CAS No.: 1421483-30-8

Cat. No.: VC4517909

Molecular Formula: C10H15NO4S

Molecular Weight: 245.29

* For research use only. Not for human or veterinary use.

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide - 1421483-30-8

Specification

CAS No. 1421483-30-8
Molecular Formula C10H15NO4S
Molecular Weight 245.29
IUPAC Name N-[3-(furan-2-yl)-3-hydroxypropyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C10H15NO4S/c12-9(10-2-1-7-15-10)5-6-11-16(13,14)8-3-4-8/h1-2,7-9,11-12H,3-6H2
Standard InChI Key HSKQISBMWCGPJL-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)NCCC(C2=CC=CO2)O

Introduction

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is a complex organic compound that integrates a cyclopropane sulfonamide moiety, a hydroxypropyl group, and a furan ring. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological properties, including antibacterial, antifungal, and antiviral activities.

  • Molecular Formula: C₁₃H₁₅N₁O₃S

  • Structural Features:

    • A strained cyclopropane ring.

    • A five-membered aromatic furan ring containing oxygen.

    • A hydroxypropyl group contributing to its polarity and reactivity.

Synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide

The synthesis of this compound involves multi-step organic reactions. The process leverages the unique reactivity of furan derivatives and sulfonamide precursors:

  • Formation of the Furan Ring:

    • Typically synthesized via the Paal-Knorr synthesis, which cyclizes 1,4-dicarbonyl compounds in the presence of acid catalysts.

  • Introduction of the Hydroxypropyl Group:

    • Achieved through nucleophilic substitution reactions.

  • Formation of the Cyclopropanesulfonamide Moiety:

    • Involves reacting cyclopropane derivatives with sulfonamide under controlled conditions.

Key factors influencing yield and purity include reaction temperature, solvent choice, and catalyst optimization.

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide has shown promise in medicinal chemistry due to its potential biological activities:

  • Antiviral and Antibacterial Properties:

    • The compound's sulfonamide group is known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), an essential precursor in folate biosynthesis.

  • Mechanism of Action:

    • Likely involves non-covalent interactions with biomolecules such as enzymes or receptors. These interactions are facilitated by the aromatic furan ring and polar hydroxyl group.

Applications in Research

This compound is primarily explored for its applications in medicinal chemistry and biological studies:

  • Drug Development:

    • Potential candidate for designing new antibacterial or antiviral drugs.

  • Biological Probes:

    • Its reactive functional groups make it suitable for studying enzyme mechanisms or cellular pathways.

  • Synthetic Intermediates:

    • Can serve as a precursor for synthesizing other bioactive molecules.

Challenges in Utilization

Despite its potential, there are challenges associated with N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide:

  • Synthesis Complexity:

    • Multi-step reactions require precise control over conditions to prevent side reactions.

  • Stability Issues:

    • The strained cyclopropane ring may undergo undesired reactions under harsh conditions.

  • Limited Biological Data:

    • Further studies are needed to fully elucidate its mechanism of action and pharmacokinetics.

Future Perspectives

Research into N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide is ongoing, focusing on:

  • Optimizing synthetic routes for industrial scalability.

  • Conducting in vitro and in vivo studies to evaluate its efficacy as a therapeutic agent.

  • Exploring derivatives with enhanced biological activity or stability.

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